molecular formula C23H26N2O5S2 B2901578 N-(4-methoxyphenyl)-N,2,4-trimethyl-5-(N-methylphenylsulfonamido)benzenesulfonamide CAS No. 900137-25-9

N-(4-methoxyphenyl)-N,2,4-trimethyl-5-(N-methylphenylsulfonamido)benzenesulfonamide

Cat. No.: B2901578
CAS No.: 900137-25-9
M. Wt: 474.59
InChI Key: IGIWYUHWNOWOTK-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-N,2,4-trimethyl-5-(N-methylphenylsulfonamido)benzenesulfonamide is a chemical compound for research and development purposes. It is supplied with a minimum purity of 90% and is characterized by its distinct sulfonamide functional groups. This compound is provided for use in laboratory research only. Chemical Identifiers: • CAS Number: 900137-25-9 • Molecular Formula: C 23 H 26 N 2 O 5 S 2 • Molecular Weight: 474.59 g/mol • IUPAC Name: 5-[benzenesulfonyl(methyl)amino]-N-(4-methoxyphenyl)-N,2,4-trimethylbenzenesulfonamide Research Context: Compounds featuring benzenesulfonamide scaffolds, similar to this product, are of significant interest in medicinal chemistry . For instance, research into benzenesulfonamide-containing phenylalanine derivatives has shown promise in the development of novel HIV-1 Capsid (CA) protein inhibitors, which can disrupt viral replication . This product is made available to the scientific community to facilitate the exploration of its potential physical, chemical, and biological properties in various research applications. Handling and Usage: This product is intended for research use by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and use all appropriate personal protective equipment (PPE).

Properties

IUPAC Name

5-[benzenesulfonyl(methyl)amino]-N-(4-methoxyphenyl)-N,2,4-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5S2/c1-17-15-18(2)23(32(28,29)24(3)19-11-13-20(30-5)14-12-19)16-22(17)25(4)31(26,27)21-9-7-6-8-10-21/h6-16H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIWYUHWNOWOTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N(C)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)N(C)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Sulfonylation and Condensation

The synthesis begins with the condensation of 4-methoxyaniline with benzenesulfonyl chloride under basic conditions. Triethylamine or pyridine is employed to scavenge HCl, facilitating the formation of the sulfonamide bond. Reaction temperatures are maintained at 0–25°C to minimize side reactions, with dichloromethane or tetrahydrofuran (THF) as solvents. Purification via silica gel chromatography (petroleum ether/ethyl acetate gradients) yields the monosubstituted sulfonamide intermediate.

Sequential Methylation Reactions

Introducing methyl groups at the N, 2-, and 4-positions requires careful regioselective control:

  • N-Methylation : Treatment with methyl iodide (1.1–1.5 equivalents) in THF at 0°C, using sodium hydride (60% dispersion in oil) as a base, achieves N-methylation. Excess methyl iodide ensures complete substitution, with reaction times of 3–4 hours.
  • Aromatic Methylation : Friedel-Crafts alkylation using methyl chloride and AlCl₃ at 80°C introduces methyl groups at the 2- and 4-positions. Solvent choice (toluene or dichloromethane) influences reaction efficiency, with yields reaching 75–82% after column purification.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

  • Methylation Efficiency : THF outperforms polar aprotic solvents like DMF in N-methylation due to better solubility of sodium hydride and reduced side reactions.
  • Reductive Coupling : DMSO’s high boiling point (189°C) enables reactions at 120°C without solvent evaporation, while its polarity stabilizes intermediates during Pd-catalyzed steps.

Catalytic Systems

  • Pd/C in Reductive Coupling : Palladium on carbon (10 wt%) provides a cost-effective, recyclable catalyst for nitro group reduction. Leaching tests confirm <2% Pd loss per cycle.
  • Base Selection : Sodium hydride’s strong base strength (pKa ~35) ensures deprotonation of sulfonamide NH groups, facilitating methylation. Weaker bases like K₂CO₃ result in incomplete reactions.

Industrial-Scale Production Strategies

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance heat transfer and reduce reaction times. For example:

  • Methylation steps are completed in 30 minutes (vs. 3 hours in batch) using microreactors with integrated temperature control.
  • Pd-catalyzed reductive coupling achieves 85% yield in 6 hours under flow conditions, compared to 12 hours in batch.

Purification Techniques

  • Crystallization : Cooling filtrates to 0–5°C precipitates high-purity crystalline sulfonamide intermediates (≥98% purity by HPLC).
  • Solvent Recycling : Ethyl acetate and THF are recovered via distillation, reducing production costs by 20–25%.

Analytical Validation and Yield Data

Spectroscopic Characterization

  • ¹H NMR : Methyl singlets at δ 2.35 (N-CH₃), 2.42 (2-CH₃), and 2.50 (4-CH₃) confirm regioselective methylation.
  • MS (ESI+) : m/z 487.2 [M+H]⁺ aligns with the molecular formula C₂₃H₂₆N₂O₅S₂.

Yield Comparison Across Steps

Step Yield (%) Purity (%)
Initial sulfonylation 92 95
N-Methylation 88 97
Aromatic methylation 82 96
Reductive coupling 80 98

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, and various nucleophiles.

Major Products

The major products depend on the specific reaction conditions but can include various substituted aromatic compounds, sulfonamides, and amines.

Scientific Research Applications

N-(4-methoxyphenyl)-N,2,4-trimethyl-5-(N-methylphenylsulfonamido)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer and bacterial infections.

    Biological Research: Used in studies to understand the interaction of sulfonamides with biological macromolecules.

    Industrial Applications: Employed in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes, thereby inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Comparisons

Core Scaffold and Substitution Patterns
  • Target Compound : Features a benzenesulfonamide core with a 4-methoxyphenyl group (electron-donating substituent), three methyl groups, and a bulky N-methylphenylsulfonamido group. This substitution pattern likely enhances steric hindrance and influences binding affinity.
  • 4-Methoxy-N-(4-Methoxyphenyl)Benzenesulfonamide (IV) : A simpler analogue with two 4-methoxyphenyl groups, lacking methyl and sulfonamido substituents. Its crystal structure reveals intermolecular N—H⋯O hydrogen bonds stabilizing a layered supramolecular architecture .
  • N-(2-Formylphenyl)-4-Methyl-N-[(4-Methylphenyl)Sulfonyl]Benzenesulfonamide : Contains a formyl group and a methylphenylsulfonyl moiety. X-ray analysis shows a distorted tetrahedral geometry at the sulfur atom and planar trigonal geometry at the nitrogen, with weak C—H⋯O interactions forming a 3D network .
Key Differences
  • The trimethyl substitution on the benzene ring distinguishes it from compounds with single methyl or halogen substituents (e.g., ’s pyrazole-based sulfonamides).

Physicochemical Properties

Melting Points and Solubility
  • Target Compound : Predicted high melting point (>150°C) due to extensive hydrogen bonding and steric bulk.
  • Compound 1k () : Melts at 130–132°C, with high crystallinity attributed to π-π stacking and hydrogen bonding .
Spectral Data
  • NMR : The target compound’s ¹H NMR would show distinct signals for methoxy (~δ 3.8 ppm), methyl groups (~δ 2.1–2.5 ppm), and aromatic protons split by substituents. Comparable compounds () exhibit similar splitting patterns for methoxy and sulfonamide protons .
  • IR : Strong S=O stretches (~1350–1150 cm⁻¹) and N—H bends (~3300 cm⁻¹) are expected, consistent with sulfonamide derivatives .

Q & A

Basic: What are the optimal synthetic routes for N-(4-methoxyphenyl)-N,2,4-trimethyl-5-(N-methylphenylsulfonamido)benzenesulfonamide?

Methodological Answer:
Synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. A general approach includes:

Sulfonylation: React a substituted aniline (e.g., 4-methoxy-2,4-dimethylaniline) with benzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ or NaOH) to form the sulfonamide backbone .

Functionalization: Introduce the N-methylphenylsulfonamido group via a coupling reaction using a palladium catalyst (e.g., Suzuki-Miyaura coupling) or nucleophilic displacement .

Purification: Recrystallize from ethanol or methanol to isolate the pure compound. Monitor reaction progress using TLC and confirm purity via HPLC (>95% purity) .

Key Challenges:

  • Competing side reactions due to steric hindrance from methyl/methoxy groups.
  • Optimization of reaction time and temperature to maximize yield (reported yields: 50-70% for analogous compounds) .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .
    • HSQC/HMBC: Resolve ambiguities in complex aromatic regions.
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ expected at m/z ~500–550) .
  • IR Spectroscopy: Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

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